2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide (CAS: Not explicitly provided; molecular formula: C₁₂H₁₄N₃O₃; molecular weight: 248.26 g/mol) is a substituted acetamide derivative featuring a cyclopropyl group and a 4-nitrobenzyl substituent on the acetamide nitrogen. Limited direct data on its biological activity are available, as it is listed as a discontinued product in commercial catalogs .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-7-12(16)14(10-5-6-10)8-9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKLVXRJYBIKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of cyclopropylamine with 4-nitrobenzyl chloride to form N-cyclopropyl-N-(4-nitrobenzyl)amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-N-cyclopropyl-N-(4-aminobenzyl)-acetamide.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl group may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- In contrast, nitrofuran derivatives (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide) exhibit carcinogenicity linked to nitroreduction and DNA adduct formation .
- Methoxy Group (4-methoxybenzyl): The methoxy-substituted analog (C₁₃H₁₈N₂O₂) has an electron-donating group, likely reducing electrophilicity and oxidative stress compared to the nitro derivative. No carcinogenic data are reported for this compound .
- Chlorobenzyl and Allyl Groups : The 4-chlorobenzyl derivative (C₂₁H₂₃ClN₂O₃) highlights halogen substituents' role in modulating lipophilicity and binding affinity, though its biological activity remains uncharacterized .
Pharmacological Potential
- Anti-inflammatory Analogs: 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides demonstrate moderate anti-inflammatory activity, with ethylamino substituents enhancing efficacy compared to diclofenac .
- Carcinogenicity Considerations: While nitrofuran derivatives (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide) are potent carcinogens , structural distinctions (benzyl vs. furyl-thiazolyl scaffolds) likely mitigate similar risks in the target compound.
Biological Activity
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
- Structure : The compound features an acetamide structure with a cyclopropyl group and a nitro-substituted benzyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and function.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for various cellular processes.
- Gene Expression Alteration : The compound may affect gene expression related to cell growth and differentiation, contributing to its therapeutic effects.
Biological Activity
Research has indicated that this compound exhibits significant biological activity in several areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.
- Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. Its structural similarities with known anticancer agents suggest it may inhibit tumor growth through similar mechanisms.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study examining the antimicrobial effects of similar compounds reported moderate activity against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, the structural analogs showed MIC values ranging from 4.69 to 77.38 µM against various strains, indicating potential for further investigation .
- Anticancer Research :
-
Mechanistic Insights :
- Studies on similar compounds have demonstrated their ability to inhibit specific metabolic enzymes and modulate receptor activities, leading to altered cellular responses. This mechanistic understanding provides a framework for exploring the biological effects of this compound .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate (pending MIC) | Potential (IC50 TBD) | Enzyme inhibition, receptor modulation |
| 2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamide | Moderate | Significant | Similar mechanisms as above |
| N-(2-Chloro-5-fluorobenzyl)-N-cyclopropyl-glycinamide | Low | Moderate | Varies based on structural modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
